3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one
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Overview
Description
3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one is an organic compound that features a nitrophenyl group, two fluorine atoms, and a bromine atom attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-nitrobenzaldehyde, which is reacted with difluoromethyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like acetonitrile at a temperature of around 0-5°C to control the exothermic nature of the reaction.
Intermediate Formation: This reaction forms an intermediate compound, which is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Final Product: The final product, this compound, is obtained after purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Hydrogen gas, palladium catalyst, and solvents like ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 1-(4-Aminophenyl)-2,2-difluoro-1-propanone.
Oxidation: Formation of oxidized derivatives depending on the oxidizing agent used.
Scientific Research Applications
3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the difluoro and bromo groups can influence the compound’s reactivity and binding affinity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-2,2-difluoro-1-propanone: Lacks the bromine atom but has similar structural features.
1-(4-Nitrophenyl)-3-bromo-1-propanone: Lacks the difluoro groups but has a similar backbone.
1-(4-Aminophenyl)-2,2-difluoro-3-bromo-1-propanone: A reduced derivative with an amino group instead of a nitro group.
Uniqueness
3-Bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one is unique due to the presence of both difluoro and bromo groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
3-bromo-2,2-difluoro-1-(4-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2NO3/c10-5-9(11,12)8(14)6-1-3-7(4-2-6)13(15)16/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIXSDURWBUHQN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CBr)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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